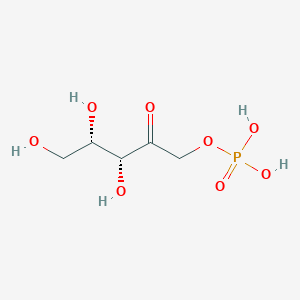
L-Xylulose 1-phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-xylulose 1-phosphate is a xylulose phosphate. It derives from a L-xylulose.
Scientific Research Applications
Enzymatic Synthesis and Metabolic Pathways
L-Xylulose 1-phosphate is significant in various metabolic pathways, from microbial to human metabolism. The biocatalytic phosphorylations of corresponding monosaccharides, like D- and L-xylulose, using enzymes from Saccharomyces cerevisiae and Escherichia coli, offer efficient methods for its synthesis. This process is crucial for analyzing enzyme activities, pathways, and biological functions in health and disease contexts (Hardt et al., 2020).
Conversion in Vivo and Utilization in Escherichia Coli
In vivo studies have shown the conversion of xylitol to glycogen via the pentose phosphate pathway, involving L-xylulose. This highlights L-xylulose's role in mammalian metabolic pathways (McCormick & Touster, 1957). Moreover, the activation of a silent gene encoding a kinase specific for L-xylulose in Escherichia coli mutants indicates the adaptability of microorganisms in utilizing L-xylulose for metabolic processes (Sánchez et al., 1994).
Biotechnological Production and Applications
L-Xylulose is a rare sugar with significant physiological effects, such as inhibiting α-glucosidase and reducing blood glucose levels. Its biotransformation from xylitol has been studied extensively, demonstrating its potential in producing other rare sugars used in antiviral drugs (Meng et al., 2015).
Therapeutic Potentials
The study of human L-xylulose reductase, an enzyme of the glucuronic acid/uronate cycle of glucose metabolism, has led to the discovery of potential inhibitors. These inhibitors could be targeted for treating long-term complications of diabetes, indicating L-xylulose's relevance in therapeutic applications (Carbone et al., 2005).
Modular Utilization in Biofuel Production
Research has also explored the modular utilization of xylose, derived from hemicellulose in plant biomass, for renewable fuel and chemical production. The conversion of D-xylulose to D-xylulose-1-phosphate, a novel metabolite in Saccharomyces cerevisiae, forms the basis for biosynthesizing ethanol and ethylene glycol, showcasing this compound's potential in biofuel production (Chomvong et al., 2016).
properties
Molecular Formula |
C5H11O8P |
|---|---|
Molecular Weight |
230.11 g/mol |
IUPAC Name |
[(3R,4S)-3,4,5-trihydroxy-2-oxopentyl] dihydrogen phosphate |
InChI |
InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h3,5-7,9H,1-2H2,(H2,10,11,12)/t3-,5+/m0/s1 |
InChI Key |
NBOCCPQHBPGYCX-WVZVXSGGSA-N |
Isomeric SMILES |
C([C@@H]([C@H](C(=O)COP(=O)(O)O)O)O)O |
SMILES |
C(C(C(C(=O)COP(=O)(O)O)O)O)O |
Canonical SMILES |
C(C(C(C(=O)COP(=O)(O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



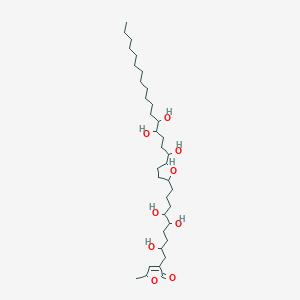
![2-[(4S)-4-acetamido-3-oxo-1,2-oxazolidin-2-yl]-5-oxooxolane-2-carboxylic acid](/img/structure/B1249518.png)
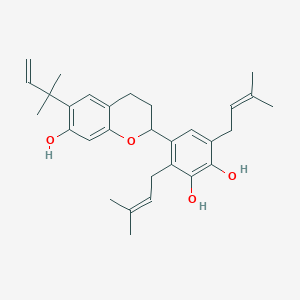

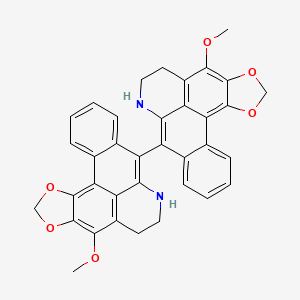
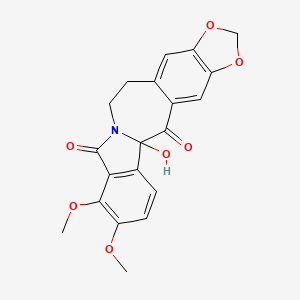
![(2R)-N-[(4S,4aS,6R,8S,8aR)-6-[(2S)-3-hydroxy-2-methoxypropyl]-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-4-yl]-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetamide](/img/structure/B1249528.png)

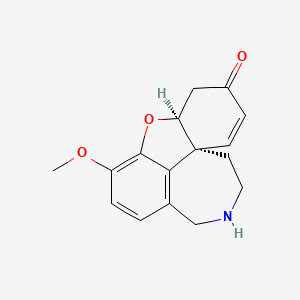
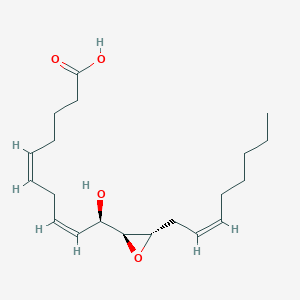
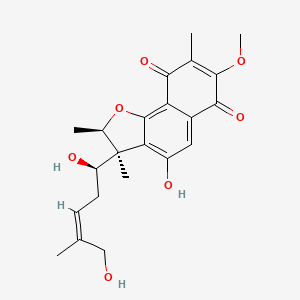
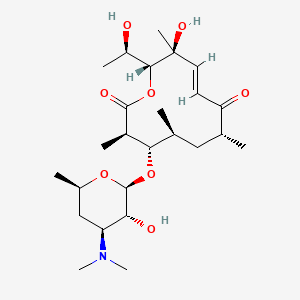
![[4-[(2R)-1-amino-1-oxopropan-2-yl]phenyl] trifluoromethanesulfonate](/img/structure/B1249538.png)
